molecular formula C16H34O10S B1676799 m-PEG8-Ms CAS No. 477775-57-8

m-PEG8-Ms

货号: B1676799
CAS 编号: 477775-57-8
分子量: 418.5 g/mol
InChI 键: ABSVPRBGVPHWDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .

科学研究应用

Drug Delivery Systems

Enhanced Solubility and Bioavailability
m-PEG8-Ms is widely recognized for its ability to improve the solubility and bioavailability of therapeutic agents. The hydrophilic nature of polyethylene glycol (PEG) facilitates better absorption of drugs in aqueous environments, thereby enhancing their therapeutic efficacy. This property is particularly beneficial when formulating antibody-drug conjugates (ADCs), where this compound can serve as a linker that connects the drug to the antibody, ensuring targeted delivery while minimizing side effects.

Micelle Formation
The compound can self-assemble into micelles, which encapsulate hydrophobic drugs. This characteristic allows for improved delivery of these drugs within the body, making this compound a valuable component in developing targeted drug delivery systems.

Bioconjugation

Protein Modification
this compound plays a crucial role in the PEGylation process, which involves attaching PEG chains to proteins and peptides. This modification enhances protein stability, reduces immunogenicity, and prolongs circulation time in the bloodstream. The N-hydroxysuccinimide (NHS) ester group in this compound reacts with primary amines on proteins to form stable amide bonds, resulting in improved solubility and functionality of the modified proteins.

Research Applications

Biochemical Studies
In biochemical research, this compound is employed to modify surfaces and increase hydrophilicity, which is essential for various experimental setups. Its versatility allows researchers to utilize it in synthesizing complex molecules or as a component in biomedical materials .

Therapeutic Applications
The compound has shown promise in therapeutic applications such as cancer treatment through its use in ADC formulations. Studies have indicated that PEGylated linkers like this compound can optimize drug-to-antibody ratios, enhancing anti-tumor activity while reducing plasma clearance rates .

Case Studies and Research Findings

Case Study: Optimization of PEGylated Drug Linkers
A study focused on optimizing PEGylated glucuronide linkers demonstrated that using an appropriate PEG length significantly affects drug clearance rates and therapeutic efficacy. The findings suggested that this compound could provide an optimal balance between solubility and stability for drug formulations aimed at minimizing non-specific cellular uptake while maximizing therapeutic impact .

Research on Protein Stability
Another investigation highlighted the role of this compound in enhancing the stability of proteins against proteolysis. The study found that PEGylated proteins exhibited prolonged activity and reduced degradation rates compared to their non-modified counterparts, indicating the potential for improved therapeutic applications .

作用机制

The primary mechanism of action of m-PEG8-Ms involves its role as a linker or modifier in chemical and biological systems. The mesyl group facilitates nucleophilic substitution reactions, allowing the attachment of various functional groups to the PEG backbone . This modification can enhance the solubility, stability, and bioavailability of the resulting compounds. In biological systems, PEGylation with this compound can protect proteins from proteolytic degradation and reduce their immunogenicity .

生物活性

m-PEG8-Ms, a polyethylene glycol (PEG)-based compound featuring methanesulfonyl groups, has gained attention in biological research due to its significant role in modifying proteins and peptides through PEGylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action
this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By facilitating the formation of these complexes, it plays a critical role in targeted protein degradation and drug delivery systems.

Mode of Action
The compound acts by forming covalent bonds with primary amine groups on proteins through nucleophilic substitution reactions. The methanesulfonyl groups attached to the PEG chain enhance the leaving ability during these reactions, leading to stable amide bond formation. This interaction is crucial for creating PEGylated biomolecules that exhibit improved pharmacokinetic properties.

Biochemical Pathways
The biochemical pathways influenced by this compound depend on the specific proteins targeted by the PROTACs or ADCs it helps form. The resultant PEGylated proteins can modulate various cellular processes, including enzyme activity and protein-protein interactions.

Cellular Effects

This compound impacts several cellular processes through its modification of biomolecules:

  • Enhanced Stability and Solubility : PEGylation increases the solubility and stability of proteins, making them more effective in biological applications. This enhancement can lead to improved cellular uptake and distribution.
  • Altered Cell Signaling : PEGylated proteins may interact differently with cell surface receptors, potentially altering downstream signaling pathways and gene expression.
  • Reduced Immunogenicity : The incorporation of PEG chains helps minimize immune recognition, thereby extending the circulation time of therapeutic agents in the body.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

In chemical research, this compound is utilized as a versatile reagent for modifying chemical structures. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of complex molecules.

Biology

In biological research, it is primarily used for PEGylation, which enhances the solubility and bioavailability of proteins and peptides. This process is pivotal for developing therapeutics that require improved pharmacokinetic profiles.

Medicine

In medical applications, PEGylated compounds derived from this compound are employed in drug delivery systems. The modification significantly improves therapeutic efficacy while reducing side effects associated with immunogenic responses .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Protein Therapeutics : A study demonstrated that PEGylated enzymes exhibited enhanced stability and activity compared to their non-PEGylated counterparts. This enhancement was attributed to reduced proteolytic degradation and improved solubility in physiological conditions .
  • Drug Delivery Systems : Research involving this compound-modified nanoparticles showed significant improvements in drug loading capacity and release profiles. These nanoparticles demonstrated increased efficacy in targeting cancer cells while minimizing off-target effects .
  • Gene Therapy Applications : In gene therapy contexts, PEGylation using this compound has been shown to enhance the delivery efficiency of plasmid DNA by increasing its stability against enzymatic degradation and improving cellular uptake mechanisms .

常见问题

Basic Research Questions

Q. How can researchers design experiments to synthesize m-PEG8-Ms with high reproducibility?

  • Methodological Answer : Use controlled reaction conditions (temperature, solvent purity, stoichiometry) and validate via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For reproducibility, document all parameters (e.g., reaction time, catalyst type) and cross-reference with established protocols . Include a table comparing yields under varying conditions (e.g., 60°C vs. 80°C, THF vs. DCM as solvents).

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine HPLC for purity assessment (>98% threshold), NMR for verifying methoxy end groups, and gel permeation chromatography (GPC) for molecular weight distribution. Reference spectral libraries (e.g., SDBS) to confirm peaks . For conflicting data (e.g., MS vs. NMR results), perform triplicate runs and use statistical outlier analysis .

Q. How should researchers address solubility discrepancies in this compound across different solvents?

  • Methodological Answer : Systematically test solubility in polar (water, ethanol) and non-polar solvents (hexane) under controlled temperatures. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Document solubility thresholds (e.g., mg/mL) and correlate with Hansen solubility parameters .

Q. What are the critical factors in stabilizing this compound for long-term storage in aqueous formulations?

  • Methodological Answer : Test pH stability (pH 4–9), antioxidant additives (e.g., ascorbic acid), and lyophilization protocols. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation kinetics using Arrhenius plots .

Q. How can researchers validate the absence of toxic byproducts in this compound synthesis?

  • Methodological Answer : Employ LC-MS/MS to screen for residual reagents (e.g., methyl sulfonates) and quantify limits of detection (LOD < 0.1%). Reference ICH Q3A guidelines for impurities and validate with spiked recovery experiments .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound bioactivity data across cell-based assays?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (cell line heterogeneity, serum concentration). Use Bland-Altman plots to assess inter-assay variability and establish significance thresholds (p < 0.05 with Bonferroni correction) .

Q. How can computational modeling predict this compound interactions with lipid bilayers for drug delivery applications?

  • Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) with force fields optimized for PEG-lipid systems. Validate with experimental data (e.g., fluorescence quenching assays) and report energy barriers for bilayer penetration .

Q. What methodologies optimize this compound conjugation to proteins without denaturation?

  • Methodological Answer : Test site-specific conjugation (e.g., cysteine-maleimide chemistry) under mild conditions (4°C, pH 6.5–7.5). Monitor protein folding via circular dichroism (CD) and activity via ELISA. Compare with non-specific NHS ester methods .

Q. How do researchers reconcile conflicting results in this compound pharmacokinetics between in vitro and in vivo models?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance and tissue distribution differences. Validate with radiolabeled tracer studies in rodents .

Q. What strategies mitigate batch-to-batch variability in this compound for clinical-grade manufacturing?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize critical process parameters (CPPs). Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate control charts .

Q. Data Presentation Guidelines

  • Tables : Include raw vs. processed data (e.g., NMR integration values), error margins (±SD), and statistical tests used (t-test, ANOVA) .
  • Contradiction Analysis : Use funnel plots or Cochran’s Q test to assess heterogeneity in meta-analyses of published data .

属性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSVPRBGVPHWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477775-57-8
Record name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。